N-methyl-1-piperidin-4-ylmethanamine dihydrochloride
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Overview
Description
N-methyl-1-piperidin-4-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 It is a derivative of piperidine, a heterocyclic amine, and is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-piperidin-4-ylmethanamine dihydrochloride typically involves the reaction of N-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The resulting intermediate is then treated with hydrogen chloride to form the dihydrochloride salt.
N-methylpiperidine: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-piperidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-piperidin-4-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-piperidin-4-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-pyrimidin-4-ylethanamine dihydrochloride
- N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
N-methyl-1-piperidin-4-ylmethanamine dihydrochloride is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in the study of receptor-ligand interactions.
Properties
IUPAC Name |
N-methyl-1-piperidin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJXUKNKCSAKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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